5-(Chloromethyl)-2-(2,2,3,3-tetramethylcyclopropyl)-1,3-oxazole
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Overview
Description
5-(Chloromethyl)-2-(2,2,3,3-tetramethylcyclopropyl)-1,3-oxazole: is a synthetic organic compound that features a chloromethyl group attached to an oxazole ring, which is further substituted with a tetramethylcyclopropyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-2-(2,2,3,3-tetramethylcyclopropyl)-1,3-oxazole typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of the Chloromethyl Group: This step often involves chloromethylation reactions using reagents like formaldehyde and hydrochloric acid or chloromethyl methyl ether.
Attachment of the Tetramethylcyclopropyl Group: This can be done through alkylation reactions using tetramethylcyclopropyl halides under basic conditions.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the oxazole ring or the chloromethyl group, potentially leading to the formation of alcohols or amines.
Substitution: The chloromethyl group is a reactive site for nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.
Industry: In the materials science industry, the compound could be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-(2,2,3,3-tetramethylcyclopropyl)-1,3-oxazole would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
5-(Chloromethyl)-2-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole: Similar structure but with a sulfur atom in place of the oxygen in the oxazole ring.
5-(Bromomethyl)-2-(2,2,3,3-tetramethylcyclopropyl)-1,3-oxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness: The presence of the tetramethylcyclopropyl group imparts unique steric and electronic properties to the compound, potentially leading to distinct reactivity and biological activity compared to other similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
Molecular Formula |
C11H16ClNO |
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Molecular Weight |
213.70 g/mol |
IUPAC Name |
5-(chloromethyl)-2-(2,2,3,3-tetramethylcyclopropyl)-1,3-oxazole |
InChI |
InChI=1S/C11H16ClNO/c1-10(2)8(11(10,3)4)9-13-6-7(5-12)14-9/h6,8H,5H2,1-4H3 |
InChI Key |
XAJRTIGURGAXHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C2=NC=C(O2)CCl)C |
Origin of Product |
United States |
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